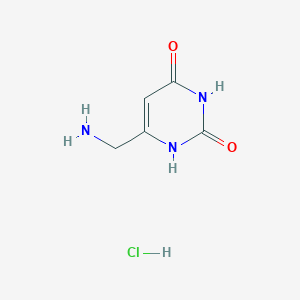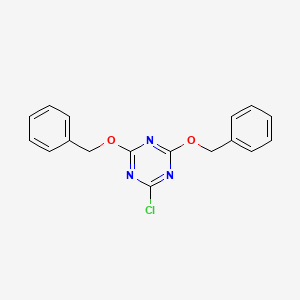![molecular formula C8H8ClN3O2 B1377117 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1427378-85-5](/img/structure/B1377117.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride
Vue d'ensemble
Description
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 177.16 . The IUPAC name for this compound is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
Synthesis Analysis
The synthesis of triazole compounds, including “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”, involves aromatic nucleophilic substitution . The process includes the use of different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds, including “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”, show versatile biological activities . They are capable of forming hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The compound “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a pale yellow solid . It has a melting point of 188-189°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel derivatives such as 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine. These derivatives have potential antihypertensive activity (N. Kumar & U. Mashelkar, 2008).
- It's also involved in the creation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives with notable antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa (Haihua Xiao et al., 2014).
- Another application is in the synthesis of [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives, a novel heterocyclic system, studied using Density Functional Theory (S. Mozafari et al., 2016).
Biological Activities
- Compounds like 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one, derived from this chemical, have been synthesized and studied for their potential in pharmaceutical applications (R. B. Meyer et al., 1980).
- The compound is involved in the synthesis of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles, showing marked inhibition of bacterial and fungal growth, making it relevant in antimicrobial research (C. Sanjeeva Reddy et al., 2010).
Advanced Pharmaceutical Synthesis
- Its derivatives have been synthesized as potential biologically active compounds, highlighting the compound's versatility in pharmaceutical chemistry (T. V. Hlazunova et al., 2020).
- Some studies focus on creating novel 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with pyrazole, showing potent antimicrobial agents, thereby contributing to the development of new antibiotics (H. M. Ibrahim et al., 2011).
Miscellaneous Applications
- The compound plays a role in the development of new heterocyclic compounds like the [1,2,4]triazolo[4,3-a]pyridine derivatives, which have a range of applications in chemical and pharmaceutical industries (A. Reichelt et al., 2010).
Safety and Hazards
Orientations Futures
Triazole compounds, including “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”, have shown promising results in various fields of medicinal chemistry . They have been used in the synthesis of a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Triazole compounds, which this molecule is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase results in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, it interacts with various proteins involved in cellular metabolism and gene expression, influencing their activity and stability .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . This inhibition is mediated through the disruption of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are critical for cell survival and proliferation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and reduced metastasis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . This distribution pattern is critical for its therapeutic effects and potential toxicity.
Subcellular Localization
Within cells, this compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its activity, as it allows the compound to interact with its molecular targets effectively.
Propriétés
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIPSCBGNYCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427378-85-5 | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)



![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)



![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)


